Grk5-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

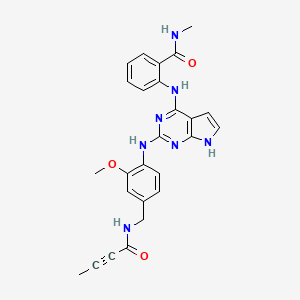

C26H25N7O3 |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

2-[[2-[4-[(but-2-ynoylamino)methyl]-2-methoxyanilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylbenzamide |

InChI |

InChI=1S/C26H25N7O3/c1-4-7-22(34)29-15-16-10-11-20(21(14-16)36-3)31-26-32-23-18(12-13-28-23)24(33-26)30-19-9-6-5-8-17(19)25(35)27-2/h5-6,8-14H,15H2,1-3H3,(H,27,35)(H,29,34)(H3,28,30,31,32,33) |

InChI Key |

FCHSPYQBYVKMQM-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(=O)NCC1=CC(=C(C=C1)NC2=NC3=C(C=CN3)C(=N2)NC4=CC=CC=C4C(=O)NC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Grk5-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in both canonical G protein-coupled receptor (GPCR) desensitization and non-canonical nuclear signaling. Its dysregulation is implicated in numerous pathologies, most notably heart failure, making it a compelling therapeutic target. Grk5-IN-4 is a potent and selective covalent inhibitor of GRK5, offering a valuable chemical tool to probe the kinase's function and a scaffold for further drug development. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to GRK5: A Dual-Function Kinase

GRK5 is a member of the GRK4 subfamily of kinases and is ubiquitously expressed, with high levels found in the heart. It participates in two distinct signaling paradigms depending on its subcellular localization.

Canonical GPCR Desensitization: At the plasma membrane, the canonical function of GRK5 is to phosphorylate agonist-activated GPCRs. This post-translational modification recruits β-arrestins, which sterically hinder further G protein coupling, leading to signal termination and receptor internalization.

Non-Canonical Nuclear Signaling: Under certain pathological stimuli, such as those leading to cardiac hypertrophy, GRK5 translocates to the nucleus in a calcium-calmodulin-dependent manner. In the nucleus, GRK5 engages in non-GPCR-mediated signaling, primarily through two mechanisms:

-

HDAC5 Phosphorylation: GRK5 can phosphorylate histone deacetylase 5 (HDAC5), leading to its nuclear export. This relieves the repression of the myocyte enhancer factor-2 (MEF2), a transcription factor that drives the expression of hypertrophic genes.

-

NFAT Co-activation: GRK5 can also act as a transcriptional co-factor for the nuclear factor of activated T-cells (NFAT), further promoting the expression of genes associated with cardiac hypertrophy. This function may be independent of its kinase activity and involve direct DNA binding.

Given its central role in pathological cardiac hypertrophy, the development of selective GRK5 inhibitors like this compound is of significant interest.

This compound: A Covalent Inhibitor of GRK5

This compound is a potent and selective covalent inhibitor of GRK5. Its mechanism of action is characterized by the formation of a covalent bond with a specific cysteine residue within the kinase's active site, leading to irreversible inhibition.

Covalent Mechanism of Action

This compound features a reactive alkyne group that serves

Grk5-IN-4 for Heart Failure Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Grk5-IN-4, a potent and selective covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5), and its application in the context of heart failure research. This document details the dual roles of GRK5 in cardiac pathophysiology, summarizes the quantitative data for this compound, and provides detailed experimental protocols for its investigation.

Introduction: The Dual Role of GRK5 in Cardiac Health and Disease

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in regulating G protein-coupled receptor (GPCR) signaling. In the heart, GRK5 is a key regulator of cardiac function and is implicated in the pathogenesis of heart failure. Its functions can be broadly categorized into two distinct signaling pathways: canonical and non-canonical.

Canonical Signaling: At the plasma membrane, GRK5 phosphorylates agonist-activated GPCRs, such as β-adrenergic receptors. This phosphorylation promotes the binding of β-arrestin, which leads to receptor desensitization and internalization, thereby attenuating downstream signaling. This mechanism is crucial for preventing overstimulation of the heart in response to catecholamines.

Non-Canonical Signaling: GRK5 also possesses non-GPCR-related functions within the cardiomyocyte nucleus. Under pathological stress conditions, such as pressure overload, GRK5 translocates to the nucleus where it can act as a histone deacetylase (HDAC) kinase and a co-factor for transcription factors like NFAT (Nuclear Factor of Activated T-cells). These nuclear activities of GRK5 promote the expression of hypertrophic genes, contributing to maladaptive cardiac remodeling and the progression to heart failure.

Given the detrimental role of nuclear GRK5 in pathological cardiac hypertrophy, selective inhibition of GRK5 presents a promising therapeutic strategy for heart failure.

This compound: A Selective Covalent Inhibitor of GRK5

This compound (also known as CCG-265328) is a potent and selective covalent inhibitor of GRK5. Its covalent mechanism of action provides a prolonged and specific inhibition of GRK5, making it a valuable tool for dissecting the roles of this kinase in heart failure.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

| Compound | Target Kinase | IC50 (µM) | Selectivity | Assay Conditions | Reference |

| This compound | GRK5 | 1.1 | 90-fold vs GRK2 | Not specified | |

| Grk5-IN-3 | GRK5 | 0.22 | >450-fold vs GRK1 | 4-hour pre-incubation | |

| Grk5-IN-3 | GRK6 | 0.41 | Not specified | 4-hour pre-incubation |

Note: The IC50 of covalent inhibitors can be time-dependent. The provided value for this compound may reflect a specific time point.

Signaling Pathways in Heart Failure

The following diagrams illustrate the key signaling pathways involving GRK5 in the context of cardiac hypertrophy and heart failure.

The Emerging Paradigm of Nuclear GRK5: A Technical Guide to Non-Canonical Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 5 (GRK5), a member of the serine/threonine protein kinase family, has long been characterized by its canonical role in the desensitization of G protein-coupled receptors (GPCRs) at the plasma membrane. However, a growing body of evidence has illuminated a multifaceted, non-canonical role for GRK5 within the cell nucleus. This nuclear localization unveils novel functions, substrates, and regulatory mechanisms that extend far beyond GPCR signaling, implicating nuclear GRK5 as a critical player in physiological and pathological processes, including cardiac hypertrophy, DNA damage response, and cell cycle regulation. This in-depth technical guide provides a comprehensive overview of the non-canonical functions of GRK5 in the nucleus, with a focus on its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these functions.

Nuclear Translocation of GRK5: A Regulated Journey

The entry of GRK5 into the nucleus is a tightly controlled process, governed by specific cellular signals and intrinsic structural motifs. Unlike other GRK subfamilies, GRK5 possesses a functional nuclear localization sequence (NLS) within its catalytic domain (amino acids 388-395), which is essential for its nuclear import.[1][2][3]

The subcellular localization of GRK5 is dynamic and responsive to various stimuli. Notably, activation of Gαq-coupled receptors, such as α-adrenergic and angiotensin II receptors, promotes the translocation of GRK5 from the sarcolemmal membrane to the nucleus.[4][5] This process is dependent on intracellular calcium levels and the calcium-binding protein calmodulin (CaM). CaM binds to the N-terminus of GRK5, a process that is competitively regulated and facilitates its nuclear import. Conversely, the nuclear export of GRK5 is also a regulated process, involving a nuclear export sequence (NES) and is influenced by Ca2+/CaM binding.

Kinase-Dependent Non-Canonical Functions in the Nucleus

Once inside the nucleus, GRK5 acts as a kinase for a variety of non-GPCR substrates, thereby regulating their activity, localization, and downstream signaling.

Regulation of Gene Transcription via HDAC Phosphorylation

A pivotal non-canonical function of nuclear GRK5 is its role as a Class II histone deacetylase (HDAC) kinase. GRK5 directly phosphorylates HDAC5, a transcriptional repressor of the myocyte enhancer factor-2 (MEF2) transcription factor. This phosphorylation event triggers the nuclear export of HDAC5, leading to the de-repression of MEF2 and the subsequent activation of a hypertrophic gene program. This pathway is a key mechanism by which nuclear GRK5 contributes to pathological cardiac hypertrophy.

Modulation of the p53 Tumor Suppressor Pathway

GRK5 has been identified as a novel kinase for the tumor suppressor protein p53. In the nucleus, GRK5 phosphorylates p53 at Threonine 55, which promotes the degradation of p53 and consequently inhibits the p53-dependent apoptotic response to genotoxic stress. This interaction highlights a potential role for nuclear GRK5 in cell survival and tumorigenesis.

Interaction with Nucleophosmin (NPM1)

GRK5 also interacts with and phosphorylates nucleophosmin (NPM1), a multifunctional nuclear protein involved in ribosome biogenesis, cell cycle control, and apoptosis. GRK5-mediated phosphorylation of NPM1 at Serine 4 has been shown to regulate the sensitivity of cells to inhibitors of Polo-like kinase 1 (PLK1), a key regulator of mitosis.

Kinase-Independent Non-Canonical Functions in the Nucleus

Beyond its catalytic activity, nuclear GRK5 exhibits kinase-independent functions, primarily through direct protein-protein and protein-DNA interactions.

Facilitation of NFAT-Mediated Transcription

Nuclear GRK5 can act as a co-factor for the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor in cardiac hypertrophy. This function appears to be independent of GRK5's kinase activity and involves its ability to directly bind DNA, thereby facilitating NFAT's access to its target gene promoters and enhancing hypertrophic gene transcription.

Direct DNA Binding

The NLS of GRK5 shares homology with the DNA-binding domains of some transcription factors, and indeed, GRK5 has been shown to bind directly to DNA in vitro. This intrinsic DNA binding capability is a unique feature among GRKs and is crucial for its kinase-independent functions in the nucleus, such as the co-activation of NFAT.

Summary of Quantitative Data

While the functional interactions of nuclear GRK5 are increasingly understood, detailed quantitative data on these interactions remain sparse in the current literature. The following tables summarize the available quantitative and qualitative data.

Table 1: GRK5 Nuclear Substrate Phosphorylation

| Substrate | Phosphorylation Site(s) | Kinetic Parameters (Km, Vmax) | Functional Outcome | References |

| HDAC5 | Not explicitly defined | Not Reported | Nuclear export, de-repression of MEF2 | |

| p53 | Threonine 55 | Not Reported | Promotes p53 degradation, inhibits apoptosis | |

| NPM1 | Serine 4, Threonine 199 | Not Reported | Regulates sensitivity to PLK1 inhibitors |

Table 2: GRK5 Nuclear Protein-Protein Interactions

| Interacting Protein | Binding Affinity (Kd) | Interacting Domain on GRK5 | Functional Outcome | References |

| HDAC5 | Not Reported | Not Reported | Phosphorylation and nuclear export of HDAC5 | |

| p53 | Not Reported | Kinase Domain | Phosphorylation and degradation of p53 | |

| NPM1 | Not Reported | N-terminal domain | Phosphorylation of NPM1 | |

| NFAT | Not Reported | Not Reported | Co-activation of NFAT-mediated transcription | |

| Calmodulin (CaM) | ~8 nM | N-terminus | Regulates nuclear translocation |

Table 3: GRK5 Regulation of Transcription Factor Activity

| Transcription Factor | Effect of Nuclear GRK5 | Mechanism | Quantitative Change in Target Gene Expression | References |

| MEF2 | Activation | De-repression via HDAC5 phosphorylation | Upregulation of hypertrophic genes (specific fold changes not consistently reported) | |

| NFAT | Co-activation | Kinase-independent, involves direct DNA binding | Enhancement of NFAT-mediated hypertrophic gene transcription (specific fold changes not consistently reported) |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways of Nuclear GRK5

Caption: Signaling pathways of nuclear GRK5.

Experimental Workflow for Studying GRK5 Nuclear Translocation

References

- 1. mdpi.com [mdpi.com]

- 2. Atomic Structure of GRK5 Reveals Distinct Structural Features Novel for G Protein-coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Nuclear Translocation of Cardiac G Protein-Coupled Receptor Kinase 5 Downstream of Select Gq-Activating Hypertrophic Ligands Is a Calmodulin-Dependent Process | PLOS One [journals.plos.org]

- 5. G-protein-coupled receptor kinase 5 phosphorylates p53 and inhibits DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of G Protein-Coupled Receptor Kinase 5 (GRK5) Inhibition on Nuclear Factor of Activated T-Cells (NFAT) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in regulating the signaling of G protein-coupled receptors (GPCRs)[1][2]. Beyond its canonical function at the plasma membrane, emerging evidence has highlighted a critical non-canonical role for GRK5 within the nucleus, particularly in the regulation of pathological gene transcription[3][4][5]. One of the key nuclear functions of GRK5 is its ability to facilitate the activity of the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors pivotal in various cellular processes, including cardiac hypertrophy and fibroblast activation.

This technical guide provides an in-depth overview of the effect of GRK5 on NFAT signaling, with a focus on the implications of GRK5 inhibition. While specific data on the compound Grk5-IN-4's effect on NFAT signaling is not extensively available in the public domain, this document will leverage the broader understanding of GRK5's role and the effects of other known GRK5 inhibitors to provide a comprehensive resource for researchers. We will delve into the signaling pathway, present quantitative data from relevant studies, and provide detailed experimental protocols to investigate the GRK5-NFAT axis.

The GRK5-NFAT Signaling Pathway: A Non-Canonical Nuclear Interaction

Under basal conditions, GRK5 is primarily localized to the plasma membrane, where it phosphorylates agonist-activated GPCRs, leading to their desensitization. However, in response to specific pathological stimuli, such as those that trigger cardiac hypertrophy, GRK5 translocates to the nucleus. This nuclear translocation is a critical step for its non-canonical functions.

Once in the nucleus, GRK5 acts as a facilitator of NFAT-mediated gene transcription. This interaction is noteworthy as it appears to be independent of GRK5's kinase activity. Instead, GRK5 is thought to act as a scaffold or co-factor, potentially by binding directly to DNA in the vicinity of NFAT binding sites, thereby enhancing the transcriptional activity of NFAT. This leads to the upregulation of hypertrophic and fibrotic genes.

The following diagram illustrates the signaling pathway leading to GRK5-mediated enhancement of NFAT activity.

Quantitative Effects of GRK5 on NFAT Signaling

The following tables summarize the quantitative data from studies investigating the impact of GRK5 on NFAT activity. These findings provide a basis for predicting the effects of a GRK5 inhibitor like this compound.

Table 1: Effect of GRK5 Overexpression on NFAT Activity

| Experimental System | Stimulus | Readout | Fold Change (vs. Control) | Reference |

| Neonatal Rat Ventricular Myocytes (NRVMs) | Phenylephrine (PE) | NFAT Luciferase Activity | ~2.5-fold increase | |

| NRVMs | Phenylephrine (PE) | RCAN1.4 mRNA levels | ~2-fold increase | |

| Transgenic Mice (cardiac-specific GRK5 overexpression) | Basal | NFAT Luciferase Activity | ~2-fold increase | |

| Transgenic Mice (cardiac-specific GRK5 overexpression) | Transverse Aortic Constriction (TAC) | NFAT Luciferase Activity | ~3.5-fold increase | |

| Transgenic Mice (cardiac-specific GRK5 overexpression) | Phenylephrine (PE) | NFAT Luciferase Activity | ~4-fold increase |

Table 2: Effect of GRK5 Knockout/Deletion on NFAT Activity

| Experimental System | Stimulus | Readout | Fold Change (vs. Control) | Reference |

| GRK5 Null Mice | Transverse Aortic Constriction (TAC) | RCAN1.4 mRNA levels | ~50% decrease | |

| GRK5 Overexpressing Mice with NFATc3 Deletion | Transverse Aortic Constriction (TAC) | Cardiac Hypertrophy | Protection from exaggerated hypertrophy |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of GRK5 inhibitors on NFAT signaling.

In Vitro GRK5 Kinase Assay

This protocol is designed to determine the inhibitory activity of a compound (e.g., this compound) on GRK5 kinase activity.

Materials:

-

Recombinant human GRK5 enzyme

-

GRK5 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

Peptide substrate for GRK5

-

ATP

-

Test inhibitor (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).

-

Add 2 µl of diluted GRK5 enzyme in kinase buffer to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µl of a mix of the peptide substrate and ATP in kinase buffer.

-

Incubate the reaction at room temperature for 60-120 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

NFAT-Luciferase Reporter Assay in Cultured Cells

This assay measures the effect of a GRK5 inhibitor on NFAT transcriptional activity in a cellular context.

Materials:

-

Neonatal Rat Ventricular Myocytes (NRVMs) or other suitable cell line

-

Adenovirus encoding an NFAT-luciferase reporter

-

Adenovirus for GRK5 overexpression (optional, for gain-of-function studies)

-

Cell culture medium and supplements

-

Test inhibitor (this compound)

-

Stimulus (e.g., Phenylephrine)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Plate NRVMs in appropriate culture plates.

-

Infect the cells with the NFAT-luciferase reporter adenovirus. If applicable, co-infect with a GRK5-expressing or control (e.g., LacZ) adenovirus.

-

After 24-48 hours, treat the cells with the test inhibitor or vehicle for a specified pre-incubation time.

-

Stimulate the cells with a pro-hypertrophic agonist like phenylephrine (e.g., 50 µM) for 16-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Normalize luciferase activity to total protein concentration for each sample.

References

Grk5-IN-4: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor kinase 5 (GRK5) has emerged as a significant kinase implicated in the pathogenesis of Alzheimer's disease (AD). Its involvement in cholinergic dysfunction, amyloid-beta (Aβ) accumulation, and tau hyperphosphorylation positions it as a compelling therapeutic target. This document provides a comprehensive technical overview of Grk5-IN-4, a potent and selective covalent inhibitor of GRK5. While current research has primarily focused on its application in cardiovascular disease, this guide outlines its potential utility in advancing Alzheimer's disease research. We present its known characteristics, relevant signaling pathways, and detailed, adaptable experimental protocols for its application in AD models.

This compound: Core Technical Data

This compound, also identified as Compound 16d and CCG-265328, is a valuable tool for investigating the physiological and pathological roles of GRK5. Its covalent mechanism of action, targeting a non-conserved cysteine residue (Cys474) within the GRK5 active site, provides potent and sustained inhibition.

Quantitative Inhibitor Data

The inhibitory potency of this compound has been quantified, demonstrating significant selectivity for GRK5.

| Inhibitor | Target Kinase | IC50 | Selectivity | Reference |

| This compound | GRK5 | 1.1 µM | 90-fold over GRK2 |

GRK5 Signaling Pathways in Alzheimer's Disease

GRK5 dysfunction is intricately linked to the core pathological hallmarks of Alzheimer's disease through multiple signaling cascades.

Canonical GPCR Signaling and Cholinergic Dysfunction

GRK5 plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs), including the M2 muscarinic acetylcholine receptor. In Alzheimer's disease, GRK5 deficiency leads to impaired M2 receptor desensitization, resulting in reduced acetylcholine release and contributing to the characteristic cholinergic deficit.

Caption: Canonical GRK5 signaling at the M2 muscarinic autoreceptor and its dysregulation in Alzheimer's disease.

Non-Canonical Signaling, Aβ Accumulation, and Tau Pathology

Beyond its canonical role at the cell membrane, GRK5 has non-canonical functions within the cell that are also implicated in Alzheimer's pathology. GRK5 deficiency has been shown to accelerate Aβ accumulation. Furthermore, GRK5 influences the phosphorylation of tau, a key protein in the formation of neurofibrillary tangles, through its interaction with glycogen synthase kinase 3β (GSK3β).

Caption: Non-canonical roles of GRK5 deficiency in promoting amyloid-beta accumulation and tau hyperphosphorylation.

Experimental Protocols for this compound in Alzheimer's Disease Research

The following protocols are adapted for the use of this compound in the context of Alzheimer's disease research. These should be optimized for specific experimental systems.

In Vitro GRK5 Kinase Inhibition Assay

This protocol determines the inhibitory activity of this compound on GRK5 in a controlled in vitro setting.

Materials:

-

Recombinant human GRK5 enzyme

-

GRK5 substrate (e.g., casein or a specific peptide substrate)

-

This compound

-

Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

DMSO

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound in kinase buffer to achieve a range of desired concentrations.

-

Reaction Setup: In a 384-well plate, add the following:

-

1 µL of this compound dilution or DMSO (vehicle control).

-

2 µL of diluted GRK5 enzyme in kinase buffer.

-

2 µL of a mixture of GRK5 substrate and ATP in kinase buffer.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow for the kinase reaction.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent and

An In-depth Technical Guide to Understanding GRK5 Nuclear Localization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanisms, regulation, and functional implications of G protein-coupled receptor kinase 5 (GRK5) nuclear localization. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the non-canonical roles of GRKs.

Introduction: Beyond the Cell Membrane

G protein-coupled receptor kinases (GRKs) are traditionally known for their canonical role in phosphorylating and desensitizing G protein-coupled receptors (GPCRs) at the plasma membrane. However, a growing body of evidence reveals that members of the GRK family, particularly GRK5, possess non-canonical functions within the cell nucleus. The nuclear translocation of GRK5 is not a random event but a tightly regulated process with profound implications for gene transcription and cellular function, particularly in the contexts of cardiac hypertrophy and cancer.

GRK5, a member of the GRK4 subfamily, is distinguished by the presence of a functional nuclear localization signal (NLS) and a nuclear export sequence (NES), which facilitate its dynamic shuttling between the cytoplasm and the nucleus. This guide will delve into the molecular determinants of GRK5 nuclear transport, the signaling pathways that govern this process, and the functional consequences of nuclear GRK5 activity.

Molecular Machinery of GRK5 Nucleocytoplasmic Shuttling

The bidirectional movement of GRK5 across the nuclear envelope is orchestrated by specific amino acid sequences within its structure and is influenced by key interacting proteins.

The Nuclear Localization Signal (NLS)

GRK5 possesses a functional NLS located within its catalytic domain, specifically between amino acids 388 and 395 (388RKEKVKRE395). Mutation of the basic amino acid residues in this sequence to alanines results in the exclusion of GRK5 from the nucleus, confirming the essential role of this motif in nuclear import. Interestingly, this NLS also mediates the binding of GRK5 to DNA.

The Nuclear Export Sequence (NES)

A functional NES has been identified in the catalytic domain of GRK5 (amino acids 259-265). This sequence is crucial for the export of GRK5 from the nucleus back into the cytoplasm. The exposure of the NES is a regulated event, primarily controlled by the binding of Calmodulin (CaM).

The Role of Calmodulin (CaM)

Calmodulin, a ubiquitous calcium-binding protein, plays a pivotal role in regulating GRK5's subcellular localization. GRK5 has two CaM-binding sites, one in its N-terminus and another in its C-terminus. The binding of Ca2+/CaM to the N-terminal site is a prerequisite for the nuclear export of GRK5. It is proposed that CaM binding induces a conformational change in GRK5 that exposes the NES, thereby facilitating its interaction with the nuclear export machinery. Furthermore, CaM binding to the N-terminus can also contribute to the dissociation of GRK5 from nuclear DNA.

Signaling Pathways Regulating GRK5 Nuclear Localization

The subcellular distribution of GRK5 is not static but is dynamically regulated by various signaling pathways, often initiated by GPCR activation.

GPCR-Mediated Regulation

Activation of certain Gq-coupled GPCRs, such as the muscarinic M3 receptor, α-adrenergic receptors, and angiotensin II receptors, can trigger the translocation of GRK5. This process is often dependent on an increase in intracellular calcium levels, which in turn activates Calmodulin. For instance, stimulation of myocytes with phenylephrine or angiotensin II leads to the movement of GRK5 from the sarcolemmal membrane to the nucleus.

Calcium Signaling

As mentioned, calcium is a critical second messenger in the regulation of GRK5 nuclear export. Treatment of cells with a calcium ionophore, which artificially increases intracellular calcium, promotes the nuclear export of GRK5 in a CaM-dependent manner. This underscores the central role of the Ca2+/CaM complex in dictating the residence time of GRK5 in the nucleus.

Regulation by Protein Kinase C (PKC)

Protein Kinase C (PKC) has also been implicated in regulating GRK5 localization. PKC-mediated phosphorylation of GRK5 has been suggested to lead to its nuclear accumulation. This adds another layer of complexity to the regulatory network controlling GRK5's subcellular distribution, suggesting that multiple signaling inputs can converge to determine its location and, consequently, its function.

Signaling Pathway for GRK5 Nuclear Translocation

The Role of G Protein-Coupled Receptor Kinase 5 in Fibroblast Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast activation is a critical cellular process in tissue repair and remodeling. However, its dysregulation is a hallmark of fibrotic diseases, which are characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to organ dysfunction and failure. G protein-coupled receptor kinase 5 (GRK5) has emerged as a key regulator of this process, presenting a promising therapeutic target for anti-fibrotic therapies. This technical guide provides an in-depth exploration of the function of GRK5 in fibroblast activation, detailing the underlying signaling pathways, experimental methodologies to study its function, and quantitative data from key studies.

GRK5 Signaling in Fibroblast Activation

GRK5, a serine-threonine kinase, is known to regulate G protein-coupled receptors (GPCRs). However, its role in fibroblast activation extends beyond this canonical function, involving non-GPCR-mediated nuclear activities.[1][2] Stress signals, such as those initiated by angiotensin II (AngII) and transforming growth factor-beta (TGF-β), trigger the activation of fibroblasts.[2][3]

Upon stimulation by agonists like AngII, which binds to the angiotensin type I receptor (AT1R), a Gαq-coupled GPCR, GRK5 is activated.[3] In a calcium-calmodulin (Ca2+-CAM)-dependent manner, GRK5 translocates from the cytoplasm to the nucleus. Within the nucleus, GRK5 does not act as a kinase but rather as a transcriptional co-factor, potentiating the activity of the nuclear factor of activated T cells (NFAT), a key transcription factor involved in fibrosis. This GRK5/NFAT complex drives the expression of pro-fibrotic genes, leading to the transdifferentiation of fibroblasts into myofibroblasts. Myofibroblasts are characterized by the expression of alpha-smooth muscle actin (α-SMA) and increased synthesis of ECM proteins like collagen I and collagen III.

TGF-β, a potent pro-fibrotic cytokine, also induces GRK5 expression and its nuclear accumulation. While TGF-β can signal through both canonical (Smad-mediated) and non-canonical pathways, its pro-fibrotic effects on α-SMA expression appear to involve a shared signaling axis with GRK5. The interplay between AngII and TGF-β signaling in GRK5-mediated fibroblast activation is complex, with AngII stimulation leading to the expression of TGF-β, which then acts in an autocrine or paracrine manner to amplify the fibrotic response.

Below is a diagram illustrating the core signaling pathway of GRK5 in fibroblast activation.

Quantitative Data on GRK5 Function in Fibroblast Activation

The following tables summarize quantitative data from studies investigating the role of GRK5 in fibroblast activation, comparing wild-type (WT) models with those exhibiting genetic deletion of GRK5 (GRK5KO).

Table 1: In Vitro Myofibroblast Gene Expression

| Gene | Treatment | Fold Change vs. WT Vehicle (WT) | Fold Change vs. WT Vehicle (GRK5KO) | Reference |

| α-SMA | Angiotensin II (1 µM) | ~2.5 | ~1.0 (No significant increase) | |

| Collagen I | Angiotensin II (1 µM) | ~2.0 | ~1.0 (No significant increase) | |

| Collagen III | Angiotensin II (1 µM) | ~1.8 | ~1.0 (No significant increase) | |

| MMP2 | Angiotensin II (1 µM) | ~1.7 | ~1.0 (No significant increase) | |

| TGF-β | Angiotensin II (1 µM) | ~1.5 | ~1.0 (No significant increase) |

Table 2: In Vitro α-SMA Protein Expression and Cell Contractility

| Parameter | Treatment | WT | GRK5KO | Reference |

| α-SMA Protein Expression (Normalized) | Angiotensin II | Significant Increase | No significant increase | |

| α-SMA Positive Cells (%) | Angiotensin II | ~60% | ~20% | |

| Collagen Gel Contraction (% of initial size) | Angiotensin II | ~40% | ~80% (Significantly less contraction) |

Table 3: In Vivo Cardiac Fibrosis Following Angiotensin II Infusion

| Fibrotic Area | WT | GRK5 fibroKO | Reference |

| Left Ventricle (%) | ~2.5% | ~1.0% (Significantly decreased) | |

| Atria (%) | ~15% | ~5% (Significantly decreased) | |

| Perivascular (%) | ~12% | ~4% (Significantly decreased) |

Table 4: In Vivo Cardiac Fibrosis 4 Weeks Post-Myocardial Infarction (MI)

| Fibrotic Area | WT | GRK5 fibroKO | Reference |

| Border Zone (%) | ~40% | ~20% (Significantly decreased) | |

| Remote Zone (%) | ~4% | ~1% (Significantly decreased) | |

| Perivascular (%) | ~15% | ~5% (Significantly decreased) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to elucidate the function of GRK5 in fibroblast activation.

Isolation of Adult Mouse Cardiac Fibroblasts (MACFs)

-

Heart Excision and Digestion: Euthanize 2- to 3-month-old mice and excise the hearts. Mince the ventricular tissue and digest with a solution of collagenase II and dispase II in a shaking water bath at 37°C.

-

Cell Separation: Centrifuge the digested tissue and resuspend the cell pellet in a culture medium (e.g., DMEM with 10% FBS and antibiotics). Plate the cell suspension in a culture dish.

-

Fibroblast Enrichment: After an initial incubation period (e.g., 1-2 hours), non-adherent cardiomyocytes are removed. The adherent cells, which are predominantly cardiac fibroblasts, are washed and cultured for further experiments.

In Vitro Fibroblast Activation

-

Cell Seeding: Plate isolated MACFs in appropriate culture plates (e.g., 6-well or 12-well plates) at a desired density.

-

Starvation: Prior to stimulation, serum-starve the cells for 24 hours in a low-serum medium (e.g., DMEM with 0.5% FBS) to synchronize the cells and reduce baseline activation.

-

Stimulation: Treat the cells with pro-fibrotic stimuli such as Angiotensin II (1 µM) or TGF-β (10 ng/mL) for the desired time points (e.g., 24-48 hours).

-

Analysis: Following stimulation, cells can be harvested for various downstream analyses, including quantitative real-time PCR (qRT-PCR) for gene expression, immunoblotting for protein expression, and immunofluorescence for protein localization and cellular morphology.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from cultured fibroblasts using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

PCR Amplification: Perform real-time PCR using a thermocycler with specific primers for target genes (e.g., Acta2 for α-SMA, Col1a1 for Collagen I) and a housekeeping gene for normalization (e.g., Tpt1). The relative gene expression can be calculated using the ΔΔCt method.

Immunoblotting

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., anti-α-SMA, anti-GRK5) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence

-

Cell Fixation and Permeabilization: Grow fibroblasts on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

-

Blocking and Antibody Staining: Block non-specific binding sites and incubate with a primary antibody against the target protein (e.g., anti-α-SMA). Subsequently, incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope.

Collagen Gel Contraction Assay

-

Gel Preparation: Prepare a collagen gel solution (e.g., from rat tail collagen type I) and mix it with a suspension of fibroblasts.

-

Gel Polymerization: Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C.

-

Stimulation and Detachment: After polymerization, add culture medium with or without pro-fibrotic stimuli. Gently detach the gels from the sides of the wells.

-

Quantification: Photograph the gels at specified time points (e.g., 18 hours) and measure the area of the gel. The degree of contraction is calculated as the percentage decrease in gel area from the initial area.

In Vivo Murine Models of Fibrosis

-

Angiotensin II Infusion Model: Implant osmotic minipumps subcutaneously in mice to deliver a continuous infusion of Angiotensin II (e.g., 1 µg/kg/min) for a period of 4 weeks to induce cardiac fibrosis.

-

Myocardial Infarction (MI) Model: Surgically ligate the left anterior descending (LAD) coronary artery in mice to induce myocardial infarction, leading to a fibrotic response in the heart.

Histological Analysis of Fibrosis

-

Tissue Processing: Euthanize the mice, excise the hearts, and fix them in 10% neutral buffered formalin. Embed the tissues in paraffin and section them.

-

Staining: Stain the tissue sections with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrotic areas appear blue or red, respectively).

-

Quantification: Capture images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total tissue area.

The following diagram outlines a general experimental workflow for studying GRK5 in fibroblast activation.

References

The Role of G-Protein-Coupled Receptor Kinase 5 in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein-coupled receptor kinase 5 (GRK5) is emerging as a critical and complex regulator of the inflammatory response, extending far beyond its canonical role in G-protein-coupled receptor (GPCR) desensitization. This technical guide provides an in-depth examination of the molecular mechanisms through which GRK5 modulates inflammatory signaling pathways, with a primary focus on its intricate relationship with the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB). Evidence from in vitro and in vivo studies, including data from GRK5 knockout murine models, reveals a dual role for GRK5, acting as both a positive and negative regulator of inflammation depending on the cellular context and specific signaling cascade. This guide synthesizes key findings on GRK5's interaction with components of the NF-κB and Toll-like receptor 4 (TLR4) signaling pathways, its impact on cytokine and chemokine production, and its involvement in inflammatory diseases such as sepsis and arthritis. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of novel therapeutics targeting GRK5.

Introduction to GRK5

G-protein-coupled receptor kinase 5 (GRK5) is a member of the serine/threonine protein kinase family that was initially identified for its role in phosphorylating activated GPCRs, leading to their desensitization and internalization. Unlike other members of the GRK4 subfamily, GRK5 possesses a nuclear localization sequence (NLS), enabling its translocation to the nucleus where it can exert non-canonical functions, including the regulation of gene transcription. This nuclear activity is a key aspect of its role in inflammation. GRK5 is widely expressed, with particularly high levels in the heart, lung, and placenta.

GRK5 and the NF-κB Signaling Pathway: A Complex Interplay

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. GRK5 has been shown to modulate this pathway at multiple levels, exhibiting both inhibitory and activating functions.

Negative Regulation of NF-κB Signaling

Several studies have demonstrated an inhibitory role for GRK5 on NF-κB activation. This is primarily achieved through its interaction with the inhibitor of NF-κB, IκBα.

-

Nuclear Accumulation of IκBα: GRK5 can physically interact with IκBα in the nucleus. This interaction is mediated by the regulator of G-protein signaling homology (RH) domain of GRK5 and the N-terminal domain of IκBα. The binding of GRK5 to IκBα masks the nuclear export signal of IκBα, leading to its accumulation in the nucleus. This nuclear IκBα then sequesters NF-κB, preventing its binding to DNA and subsequent transcriptional activity. Overexpression of GRK5 has been shown to increase nuclear IκBα levels and inhibit NF-κB transcriptional activity, while GRK5 knockdown has the opposite effect.

-

Interaction with NF-κB1 p105: In some contexts, GRK5 has been shown to interact with NF-κB1 p105, a precursor protein of the p50 NF-κB subunit, and inhibit its phosphorylation by IκB kinase β (IKKβ). This can lead to a downstream inhibition of the ERK pathway.

Positive Regulation of NF-κB Signaling

Conversely, a growing body of evidence points to a pro-inflammatory, positive regulatory role for GRK5 in NF-κB signaling, particularly in immune cells and in the context of specific stimuli like lipopolysaccharide (LPS).

-

Phosphorylation of IκBα: Studies in primary macrophages from GRK5 knockout (GRK5-/-) mice have shown that GRK5 is a positive regulator of the TLR4-induced IκBα-NFκB pathway. In this context, GRK5 can act as a non-canonical IκBα kinase, phosphorylating IκBα at Ser32/36, the same sites targeted by the canonical IKKβ. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate gene transcription. Consequently, LPS-induced IκBα phosphorylation and NF-κB p65 nuclear translocation are markedly attenuated in GRK5-/- macrophages.

-

Evolutionarily Conserved Role: The role of GRK5 as a critical mediator of NF-κB signaling has been shown to be evolutionarily conserved, with studies in Drosophila and Zebrafish demonstrating its importance in innate immunity.

The seemingly contradictory roles of GRK5 in NF-κB signaling are likely cell-type and stimulus-dependent, highlighting the complexity of its regulatory functions.

Signaling Pathways and Experimental Workflows

GRK5-Mediated Negative Regulation of NF-κB Signaling

Caption: GRK5 negatively regulates NF-κB by sequestering IκBα in the nucleus.

GRK5-Mediated Positive Regulation of NF-κB Signaling via TLR4

Methodological & Application

Application Notes and Protocols for Grk5-IN-4 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Its canonical function involves the phosphorylation of activated GPCRs, which leads to their desensitization and internalization, a crucial mechanism for maintaining cellular homeostasis. Beyond this, GRK5 exhibits non-canonical functions, including translocation to the nucleus where it can phosphorylate non-GPCR substrates, such as histone deacetylase 5 (HDAC5), thereby influencing gene transcription. Dysregulation of GRK5 activity has been implicated in various pathological conditions, including heart failure and cancer, making it an attractive therapeutic target.

Grk5-IN-4 is a potent, selective, and covalent inhibitor of GRK5 with a reported half-maximal inhibitory concentration (IC50) of 1.1 μM. Its covalent mechanism of action offers the potential for high potency and prolonged duration of action, making it a valuable tool for studying GRK5 biology and for therapeutic development. These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound against GRK5.

Signaling Pathway and Inhibition

GRK5 is a key modulator of GPCR signaling. Upon agonist binding to a GPCR, GRK5 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, effectively terminating the signal, and promotes receptor internalization. This compound, as a covalent inhibitor, is thought to form a permanent bond with a cysteine residue within the active site of GRK5, thereby irreversibly inactivating the kinase.

Application Notes: Grk5-IN-4 Potency and Selectivity Determination using the ADP-Glo™ Kinase Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in cellular signaling. Its canonical function involves the phosphorylation of activated G protein-coupled receptors (GPCRs), leading to receptor desensitization and internalization, a crucial mechanism for maintaining cellular homeostasis.[1][2] Beyond this, GRK5 possesses non-canonical functions, including translocation to the nucleus where it can modulate gene transcription by phosphorylating targets like histone deacetylase 5 (HDAC5).[3][4][5] This nuclear activity has implicated GRK5 in the pathophysiology of chronic conditions, notably cardiac hypertrophy and heart failure, making it a significant therapeutic target.

Grk5-IN-4 is a small molecule inhibitor designed to target GRK5. Determining its potency (typically as an IC₅₀ value) and selectivity is a critical step in its pharmacological characterization. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The assay's high sensitivity and suitability for high-throughput screening make it a preferred method for profiling kinase inhibitors.

This document provides a detailed protocol for determining the inhibitory activity of this compound against the GRK5 enzyme using the ADP-Glo™ Kinase Assay.

Signaling Pathways of GRK5

GRK5 operates through two distinct signaling pathways: a canonical pathway at the plasma membrane and a non-canonical pathway in the nucleus.

-

Canonical Pathway (GPCR Desensitization): Upon agonist binding to a GPCR, GRK5 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinders further G protein coupling, effectively terminating the signal and leading to receptor internalization.

-

Non-Canonical Pathway (Transcriptional Regulation): Under certain stimuli, such as those from Gαq-coupled receptors, GRK5 can translocate to the nucleus. In the nucleus, it acts as a transcriptional regulator by phosphorylating proteins like HDAC5 or interacting with transcription factors such as NFAT (Nuclear Factor of Activated T-cells), influencing the expression of genes associated with pathological hypertrophy.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced. The assay is performed in two sequential steps after the initial kinase reaction is complete.

-

Kinase Reaction & ATP Depletion: First, the kinase reaction is performed, during which ATP is converted to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining unconsumed ATP.

-

ADP Conversion and Detection: Second, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then consumed by Ultra-Glo™ Luciferase in a reaction that produces a stable, "glow-type" luminescent signal. The intensity of this signal is directly proportional to the amount of ADP produced, and therefore, to the activity of the GRK5 enzyme.

Quantitative Data of Selected GRK5 Inhibitors

While the specific IC₅₀ of this compound is to be determined by the following protocol, the table below summarizes the potency and selectivity of other known GRK5 inhibitors for comparative purposes. This data illustrates the range of activities that can be expected and highlights the goal of achieving high potency for GRK5 and high selectivity over related kinases like GRK2.

| Inhibitor | GRK5 IC₅₀ (nM) | GRK2 IC₅₀ (nM) | Selectivity (GRK2/GRK5) | Reference |

| Sunitinib (1) | ~1000 | - | Modest | |

| Ullrich 57 (2) | 15 | 1100 | ~73-fold | |

| Compound 3 | 8.6 | 12000 | ~1400-fold | |

| Compound 4c | 10 | >1,000,000 | >100,000-fold | |

| Compound 16d | 1100 | >100,000 | ~90-fold |

Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration, substrate).

Experimental Protocol: IC₅₀ Determination of this compound

This protocol is designed to determine the IC₅₀ value of this compound against GRK5 in a 384-well plate format.

Materials and Reagents

-

GRK5 Kinase Enzyme System (e.g., Promega, Cat. #: V3981)

-

ADP-Glo™ Kinase Assay kit (e.g., Promega, Cat. #: V9101)

-

This compound inhibitor

-

Kinase Substrate (e.g., Casein, 1 mg/mL)

-

Nuclease-free water

-

DMSO (ACS Grade)

-

White, opaque 384-well assay plates (low volume)

-

Plate reader with luminescence detection capabilities

Reagent Preparation

-

1X Kinase Buffer: Prepare by diluting a 5X Reaction Buffer (e.g., 200mM Tris-HCl, pH 7.5, 100mM MgCl₂) with nuclease-free water. Immediately before use, add DTT to a final concentration of 50 µM. Keep on ice.

-

ATP Solution: Thaw Ultra-Pure ATP on ice. Prepare the desired concentration of ATP solution (e.g., 25 µM) in 1X Kinase Buffer. The final ATP concentration in the kinase reaction should ideally be close to the Kₘ value for GRK5 to accurately determine inhibitor potency.

-

GRK5 Enzyme Solution: Thaw active GRK5 enzyme on ice. Dilute the enzyme in 1X Kinase Buffer to the desired working concentration (e.g., 2.5-5 ng/µL). The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay (typically <30% ATP consumption).

-

This compound Serial Dilution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution of the inhibitor in 1X Kinase Buffer to create a dose-response curve. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended. Ensure the final DMSO concentration in the reaction is constant across all wells (e.g., 1%).

Assay Procedure

The following procedure is for a final reaction volume of 10 µL.

-

Plate Setup:

-

Add 2.5 µL of the serially diluted this compound inhibitor to the appropriate wells of a 384-well plate.

-

For "No Inhibitor" (100% activity) control wells, add 2.5 µL of 1X Kinase Buffer containing the same percentage of DMSO.

-

For "No Enzyme" (0% activity) background control wells, add 5 µL of 1X Kinase Buffer.

-

-

Add GRK5 Enzyme: Add 2.5 µL of the diluted GRK5 enzyme solution to all wells except the "No Enzyme" background controls.

-

Pre-incubation (Optional but Recommended): If this compound is a suspected covalent inhibitor, seal the plate and pre-incubate the enzyme and inhibitor for 30-60 minutes at room temperature to allow for covalent bond formation.

-

Initiate Kinase Reaction: Prepare a 2X Substrate/ATP mix (e.g., 2 mg/mL Casein and 50 µM ATP in 1X Kinase Buffer). Add 5 µL of this mix to all wells to start the reaction. The final reaction volume is 10 µL.

-

Kinase Reaction Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 120 minutes). This time should be optimized to ensure the reaction is within a linear range.

-

Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix gently and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure Luminescence: Read the plate using a luminometer with an integration time of 0.5-1 second per well.

Data Analysis

-

Subtract the average background luminescence ("No Enzyme" control) from all other measurements.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "No Inhibitor" control.

-

% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

-

-

Plot the % Inhibition versus the log of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

References

- 1. GRK5 - Wikipedia [en.wikipedia.org]

- 2. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Targeting GRK5 for Treating Chronic Degenerative Diseases [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Grk5-IN-4 Concentration for Cell Viability

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using Grk5-IN-4 in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you optimize the inhibitor concentration to achieve your research goals while maintaining optimal cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1][2] It has a reported IC50 (half-maximal inhibitory concentration) of 1.1 µM for GRK5 and demonstrates 90-fold selectivity over GRK2.[1] As a covalent inhibitor, this compound forms a stable bond with its target protein. This means that even if the free compound degrades in the media over time, the inhibitory effect on the existing GRK5 protein will persist.[1]

Q2: What are the main research areas for this compound?

This compound is primarily used in research related to heart failure, cancer, and neurodegenerative diseases.[1] GRK5 is a multifunctional protein that not only regulates G protein-coupled receptors (GPCRs) at the cell membrane but also translocates to the nucleus to control gene transcription, making it a target of interest in various pathological conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO, typically at a concentration of 10 mM. For optimal stability, prepare a concentrated stock solution in anhydrous DMSO. It is recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. When preparing your working solutions, dilute the DMSO stock into your cell culture medium immediately before use.

Q4: What is a good starting concentration range for my experiments?

A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its IC50 of 1.1 µM for kinase inhibition, a concentration range from 0.1 µM to 10 µM is a reasonable starting point for most cell-based assays. However, the optimal concentration will be cell-line specific and depend on the desired biological endpoint.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| High cell toxicity or low viability at expected effective concentrations. | 1. Off-target toxicity: The inhibitor may be affecting other essential cellular pathways. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Compound precipitation: The inhibitor may have precipitated out of the solution when diluted in aqueous media. | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) and consistent across all experimental and control wells. 3. Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, consider strategies to improve solubility, such as using a stepwise dilution or adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.1%). |

| Inconsistent or no biological effect of the inhibitor. | 1. Incorrect concentration: The concentration used may be too low to achieve significant target inhibition. 2. Poor cell permeability: The inhibitor may not be effectively entering the cells. 3. Inhibitor instability/degradation: The compound may be degrading in the cell culture media over the course of the experiment. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. 2. While specific cell permeability data for this compound is not widely available, most small molecule inhibitors are designed to be cell-permeable. If you suspect an issue, you can try to find literature on similar compounds or perform cellular uptake assays. 3. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals, especially if the compound's half-life in your specific media is unknown. |

| Variability between experiments. | 1. Inconsistent cell health: Variations in cell passage number, confluency, or overall health can affect their response to treatment. 2. Inconsistent inhibitor preparation: Errors in diluting the stock solution or variations in the final DMSO concentration. | 1. Use cells within a consistent passage number range and seed them at a uniform density. Ensure cells are healthy and actively dividing before starting the experiment. 2. Prepare fresh dilutions of the inhibitor for each experiment from a single, validated stock solution. Use a consistent final DMSO concentration across all wells. |

Quantitative Data on GRK5 Inhibitor Effects on Cell Viability

While specific cell viability data for this compound is limited in publicly available literature, data from studies using other selective GRK5 inhibitors can provide a useful reference for experimental design.

Table 1: Effect of GRK5-IN-2 on Testicular Cancer Cell Viability

A study on testicular cancer utilized a selective GRK5 antagonist, GRK5-IN-2, and assessed its impact on cell survival in a co-culture with peripheral blood mononuclear cells (PBMCs). The data below shows the percentage of surviving cancer cells.

| Treatment Group | Incubation Time | Cell Survival Rate (%) |

| Control | 12 hours | 59.3% |

| GRK5-IN-2 | 12 hours | 46.5% |

| Control | 24 hours | 34.7% |

| GRK5-IN-2 | 24 hours | 32.3% |

Table 2: IC50 Values of Various GRK5 Inhibitors

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other relevant GRK5 inhibitors against their target kinase. This information is useful for estimating a starting concentration range for cell-based assays, though it does not directly reflect cytotoxicity.

| Inhibitor | Target | IC50 | Reference |

| This compound | GRK5 | 1.1 µM | |

| CCG-215022 | GRK5 | 0.38 µM | |

| GRK5-IN-2 | GRK5 | 49.7 µM |

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

-

Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

-

Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the optimal non-toxic working concentration.

Protocol 2: Assessing Cell Viability with Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is a simple and rapid method to differentiate viable from non-viable cells.

Materials:

-

Cell suspension treated with this compound

-

Trypan Blue solution (0.4%)

-

Hemocytometer

-

Microscope

Procedure:

-

Prepare Cell Suspension: After treating your cells with the desired concentrations of this compound for the specified time, harvest the cells and prepare a single-cell suspension.

-

Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

-

Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

-

Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

-

Microscopy: Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares of the hemocytometer.

-

Calculation:

-

Cell Viability (%) = (Number of viable cells / Total number of cells) x 100

-

Viable cells/mL = (Average number of viable cells per square) x Dilution factor x 10^4

-

Visualizations

GRK5 Signaling Pathways

Caption: Overview of GRK5's dual signaling roles.

Experimental Workflow for Optimizing this compound Concentration

Caption: Workflow for determining optimal inhibitor concentration.

Troubleshooting Logic for High Cell Toxicity

Caption: Decision tree for troubleshooting high cell toxicity.

References

Grk5-IN-4 stability in solution and storage

Welcome to the technical support center for Grk5-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1] Its mechanism of action involves forming a covalent bond with a specific cysteine residue within the active site of GRK5, leading to its irreversible inactivation.[2] This covalent nature results in a time-dependent increase in its inhibitory potency.[1]

Q2: What is the solubility of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[3] For aqueous solutions, it is recommended to first dissolve the compound in DMSO to make a stock solution and then dilute it into the aqueous buffer.

Q3: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q4: What is the stability of this compound in solution?

Currently, there is no publicly available data specifically detailing the stability of this compound in various solutions or cell culture media. As with many research compounds, its stability can be influenced by several factors, including the specific composition of the medium (e.g., serum content, pH), incubation temperature, and exposure to light.

Given that this compound is a covalent inhibitor, the inhibitory effect on the target protein will persist even if the free compound degrades over time in the experimental medium.[4] However, for long-term studies where new protein is being synthesized, it is advisable to assess the half-life of the compound in your specific experimental system. A general protocol for determining stability using LC-MS is provided in the "Experimental Protocols" section.

Q5: What are the known targets of this compound?

This compound is a selective inhibitor of GRK5. It has been shown to have 90-fold selectivity for GRK5 over the closely related kinase GRK2.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Precipitation observed when diluting DMSO stock solution into aqueous buffers. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Lower the final concentration of this compound.- Increase the percentage of DMSO in the final solution (typically <0.5% to avoid solvent effects). Always include a vehicle control with the same final DMSO concentration.- Consider adding a low concentration of a surfactant like Tween-20 (e.g., 0.01-0.1%).- Perform a stepwise dilution: first, dilute the DMSO stock into a small volume of your aqueous buffer with vigorous mixing, and then add this to the final volume.- Briefly sonicate the solution in a water bath sonicator after dilution. |

| Inconsistent experimental results or loss of inhibitory effect over time. | - Degradation of this compound in the experimental medium.- Adsorption of the compound to plasticware.- Incomplete dissolution of the compound. | - Perform a time-course experiment to assess the stability of this compound in your specific medium (see protocol below). For long-term experiments, consider replenishing the medium with a fresh inhibitor at regular intervals.- Use low-adsorption plasticware.- Visually inspect your final working solution to ensure no precipitate is present. |

| Observed cellular toxicity. | - Off-target effects of this compound.- DMSO toxicity. | - Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your cell line.- Ensure the final DMSO concentration is below a cytotoxic level for your cells (typically ≤ 0.5%) and is consistent across all wells, including the vehicle control. |

Quantitative Data

| Parameter | Value | Reference |

| IC50 for GRK5 | 1.1 µM | |

| Selectivity | 90-fold over GRK2 | |

| Solubility in DMSO | 10 mM |

Experimental Protocols

Protocol 1: In Vitro GRK5 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from a general method for measuring GRK5 kinase activity and can be used to assess the inhibitory activity of this compound.

Materials:

-

Recombinant human GRK5 enzyme

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)

-

Substrate (a suitable peptide or protein substrate for GRK5)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay kit

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in Kinase Buffer to the desired concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µl of this compound dilution or DMSO (for control).

-

2 µl of diluted GRK5 enzyme in Kinase Buffer.

-

2 µl of a mix of substrate and ATP in Kinase Buffer.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 120 minutes) to allow for the kinase reaction and covalent inhibition to occur.

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Record luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Protocol 2: Cell-Based ELISA for GRK5 Inhibition

This protocol provides a framework for a cell-based ELISA to measure the total amount of GRK5 protein in cells treated with this compound. A decrease in signal may indicate compound-induced degradation of GRK5.

Materials:

-

A suitable cell line expressing GRK5

-

96-well cell culture plates

-

This compound

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary antibody specific for GRK5

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and culture overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.

-

Fixation and Permeabilization:

-

Fix the cells with Fixation Buffer.

-

Permeabilize the cells with Permeabilization Buffer.

-

-

Blocking: Block non-specific binding with Blocking Buffer.

-

Antibody Incubation:

-

Incubate with the primary anti-GRK5 antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Add TMB substrate and incubate until color develops.

-

Add Stop Solution.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of GRK5 protein.

Protocol 3: Stability Assessment of this compound in Cell Culture Medium using LC-MS

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.

Materials:

-

This compound

-

Anhydrous DMSO

-

Your specific cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Incubator (37°C, 5% CO₂)

-

LC-MS system

Procedure:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare Working Solution: Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM).

-

Time Points: Aliquot the spiked medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample should be processed immediately.

-

Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.

-

Sample Preparation for LC-MS: At each time point, precipitate proteins from the medium sample (e.g., by adding cold acetonitrile), centrifuge, and collect the supernatant.

-

LC-MS Analysis: Analyze the samples using an appropriate LC-MS method to quantify the concentration of this compound.

-

Data Analysis: Plot the concentration of this compound versus time to determine its degradation profile and half-life in the cell culture medium.

Signaling Pathways and Experimental Workflows

Canonical GRK5 Signaling Pathway

GRK5 is involved in the desensitization of G protein-coupled receptors (GPCRs) at the plasma membrane. Upon agonist binding to a GPCR, GRK5 phosphorylates the activated receptor, which then promotes the binding of β-arrestin, leading to G protein uncoupling and receptor internalization.

Caption: Canonical GRK5 signaling at the plasma membrane.

Non-Canonical GRK5 Nuclear Signaling Pathway

GRK5 can translocate to the nucleus and participate in non-canonical signaling, which is implicated in processes like cardiac hypertrophy. In the nucleus, GRK5 can phosphorylate substrates such as histone deacetylase 5 (HDAC5), leading to its nuclear export and the activation of hypertrophic gene transcription.

Caption: Non-canonical GRK5 nuclear signaling pathway.

Experimental Workflow for Assessing this compound in a Cell-Based Assay

This diagram outlines a logical workflow for investigating the effects of this compound in a cell-based experiment.

Caption: A logical workflow for a cell-based assay.

References

dealing with Grk5-IN-4 precipitation in media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Grk5-IN-4 in their experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound, with a focus on solubility problems.

Issue: Precipitation of this compound in Aqueous Media

A frequent challenge encountered with many small-molecule kinase inhibitors is their precipitation when diluted from a DMSO stock solution into an aqueous buffer or cell culture medium.[1] This is due to the hydrophobic nature of these compounds.[1]

Question: My this compound solution, which was clear in DMSO, formed a precipitate when I diluted it in my experimental media. What should I do?

Answer: This is a common solubility issue. Here are several strategies to prevent or resolve the precipitation of this compound:

-

Optimize the Dilution Process: Instead of a single-step dilution, try a stepwise approach. First, create an intermediate dilution of the this compound DMSO stock in a small volume of your aqueous medium with vigorous vortexing. Then, add this intermediate dilution to the final volume of your medium.[2]

-

Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound. It is crucial to ensure that the final concentration does not exceed the solubility limit of the compound in the aqueous medium.[2]

-

Control the Final DMSO Concentration: While minimizing the final DMSO concentration is important to avoid solvent-induced artifacts (ideally below 0.5%), a slight increase may be necessary to maintain solubility.[1] Always include a vehicle control with the identical final DMSO concentration in your experiments.

-

Utilize Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help break down small aggregates and improve the dissolution of the compound.

-